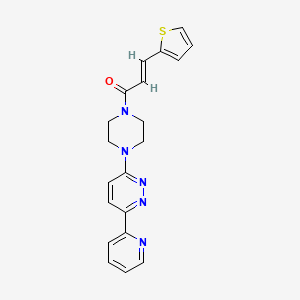

(E)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

(E)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic compound featuring a piperazine core linked to a pyridinylpyridazine moiety and a thiophene-containing α,β-unsaturated ketone. This structure combines aromatic and hydrogen-bonding functionalities, making it relevant for applications in medicinal chemistry (e.g., kinase inhibition) and materials science. Its stereoelectronic properties are influenced by the conjugated enone system and the electron-rich thiophene and pyridine rings. Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELXL , while synthetic routes typically involve nucleophilic substitutions on piperazine intermediates .

Properties

IUPAC Name |

(E)-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5OS/c26-20(9-6-16-4-3-15-27-16)25-13-11-24(12-14-25)19-8-7-18(22-23-19)17-5-1-2-10-21-17/h1-10,15H,11-14H2/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWTYAXFXVLHDO-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)/C=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound is classified as a chalcone derivative, characterized by a conjugated enone system and multiple heterocyclic rings, including pyridine and thiophene moieties. The synthesis typically involves multi-step organic processes, which may include:

- Formation of the piperazine ring.

- Introduction of the pyridazine and thiophene groups.

- Final cyclization to yield the chalcone structure.

Anticancer Properties

Research indicates that (E)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibits significant anticancer activity. A study by Ahmad et al. highlighted the potential of pyridazine derivatives in inhibiting cancer cell proliferation across various human cancer lines, including HeLa (cervical), SKBR3 (breast), and HCT116 (colon) cells . The compound demonstrated a GI50 value of less than 2 µM against several cancer types, suggesting potent cytotoxic effects.

| Cell Line | GI50 Value (µM) | Activity |

|---|---|---|

| HeLa | < 2 | High |

| SKBR3 | < 2 | High |

| HCT116 | < 2 | High |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Similar structures have shown inhibition of COX enzymes, which are critical in mediating inflammatory responses. For instance, derivatives containing pyridazine rings have been linked to reduced inflammation in vitro .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, the compound's structural analogs have displayed antimicrobial properties. Research indicates that certain derivatives possess significant antibacterial and antifungal activities, making them promising candidates for treating infections .

The biological activity of (E)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is attributed to its ability to interact with various biological targets:

- Inhibition of Protein Kinases : The presence of the piperazine moiety may facilitate interactions with protein kinases involved in cell signaling pathways.

- Modulation of PPARγ : Some studies suggest that similar compounds can activate or inhibit peroxisome proliferator-activated receptor gamma (PPARγ), influencing metabolic processes related to insulin sensitivity .

- Targeting Ubiquitin-proteasome Pathway : The compound's design aligns with strategies in PROTAC technology, aiming at targeted protein degradation for therapeutic benefits.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of (E)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one against breast cancer cells. The results indicated a dose-dependent reduction in cell viability, corroborating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

In another investigation, this compound was tested for its ability to inhibit COX enzymes in human cell lines. Results showed a significant reduction in inflammatory markers, suggesting its utility in managing inflammatory diseases.

Scientific Research Applications

The compound (E)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that has garnered interest in various scientific domains, particularly in medicinal chemistry due to its potential biological activities. This article will explore its applications, focusing on scientific research, pharmacological studies, and potential therapeutic uses.

Medicinal Chemistry

The compound's unique structure positions it as a candidate for drug development. Research indicates that compounds with similar structural frameworks exhibit significant pharmacological activities, such as:

- Anticancer Properties : Studies have shown that derivatives of pyridazine and piperazine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Compounds containing thiophene rings are often evaluated for their antimicrobial properties against a range of pathogens.

Pharmacological Studies

Research has focused on understanding the mechanisms of action of this compound. Preliminary studies suggest:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions like cancer or infections.

- Receptor Modulation : Given the piperazine component, there is potential for interaction with neurotransmitter receptors, which could have implications in neuropharmacology.

Synthesis and Characterization

The synthesis typically involves multi-step organic reactions, where careful selection of reagents and conditions can yield high-purity products. Techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for characterization.

Table 1: Summary of Research Findings on Similar Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Pyridazine Derivative A | Anticancer | |

| Piperazine Analog B | Antimicrobial | |

| Thiophene Compound C | Antioxidant |

Notable Case Studies

- Anticancer Activity : A study published in Biochemical Pharmacology demonstrated that a related pyridazine derivative significantly reduced tumor growth in vivo models by inducing apoptosis in cancer cells.

- Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry showed that a piperazine-based compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest analogue, (E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (), replaces the pyridinylpyridazine group with a trifluoromethylpyrimidine. Key differences include:

- Hydrogen Bonding : Pyridinylpyridazine offers multiple H-bond acceptor sites compared to pyrimidine, possibly altering target binding affinity.

Another analogue, 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (), replaces the enone-thiophene system with a thienopyrimidine scaffold. This substitution may reduce π-conjugation but introduce steric bulk, affecting solubility and intermolecular interactions.

Physicochemical Properties

The trifluoromethyl analogue () has higher molecular weight due to fluorine atoms, while the thienopyrimidine derivative () shows a lower ESI-MS signal, possibly due to fragmentation.

Crystallography and Intermolecular Interactions

If crystallized, the target compound’s hydrogen-bonding patterns could resemble those in Etter’s graph-set analysis (), with the pyridinylpyridazine acting as a bifurcated acceptor. In contrast, the CF₃-pyrimidine analogue may exhibit weaker H-bonding but stronger van der Waals interactions due to its hydrophobic substituents .

Q & A

Basic Question: What are the key considerations for designing a synthetic route for this compound?

Answer:

The synthesis of this compound requires a multi-step strategy involving:

- Heterocyclic coupling : Utilize coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) to link the pyridazine and piperazine moieties .

- α,β-unsaturated ketone formation : Employ Claisen-Schmidt condensation between a ketone and aldehyde under basic conditions (e.g., NaOH/EtOH) to form the enone system .

- Protection/deprotection steps : Protect reactive groups (e.g., amines) during intermediate stages to prevent side reactions .

- Purification : Optimize column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) or crystallization to isolate high-purity products .

Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the connectivity of the pyridazine, piperazine, and thiophene groups. For example, the enone’s trans-configuration (E-isomer) is confirmed by coupling constants ( Hz) in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak matching theoretical mass) .

- High-Performance Liquid Chromatography (HPLC) : Ensure >95% purity using reverse-phase HPLC with UV detection .

Advanced Question: How can computational methods guide the optimization of this compound’s bioactivity?

Answer:

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to predict binding affinities. Adjust substituents on the pyridazine or thiophene rings to enhance binding .

- QSAR modeling : Develop quantitative structure-activity relationship models using bioactivity data from analogs to prioritize synthetic targets .

- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity in biological systems .

Advanced Question: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Orthogonal assays : Validate activity using multiple methods (e.g., enzymatic inhibition + cell-based assays) to rule out assay-specific artifacts .

- Structural verification : Confirm batch-to-batch consistency via X-ray crystallography to ensure conformational integrity .

- Reproducibility controls : Replicate experiments under standardized conditions (e.g., pH, temperature) to minimize variability .

Advanced Question: What strategies can elucidate the reaction mechanism for forming the α,β-unsaturated ketone moiety?

Answer:

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify intermediates (e.g., aldol adducts) .

- Isotopic labeling : Use O-labeled ketones or aldehydes to trace oxygen migration during condensation .

- Computational modeling : Simulate transition states to identify rate-determining steps and optimize catalyst selection (e.g., proline derivatives) .

Basic Question: How can researchers confirm the stereochemical configuration of the (E)-isomer?

Answer:

- X-ray crystallography : Resolve the crystal structure to unambiguously assign the trans-configuration of the enone system .

- NOESY NMR : Detect spatial proximity between protons on opposite sides of the double bond to confirm geometry .

Advanced Question: What methodologies are effective for studying this compound’s metabolic stability?

Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS to estimate half-life .

- Cytochrome P450 inhibition screening : Identify metabolic liabilities using fluorogenic substrates for CYP3A4, CYP2D6, etc. .

- Metabolite identification : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Advanced Question: How can structural modifications improve this compound’s solubility without compromising activity?

Answer:

- Polar substituents : Introduce hydroxyl or amine groups on the piperazine ring to enhance aqueous solubility. Monitor effects on target binding via SPR (surface plasmon resonance) .

- Prodrug design : Convert the ketone to a pH-sensitive ester or phosphate derivative for controlled release .

- Co-crystallization studies : Identify solvent-accessible regions for modification using crystal structure data .

Basic Question: What are the best practices for scaling up the synthesis without sacrificing yield?

Answer:

- Continuous-flow reactors : Improve heat/mass transfer for exothermic steps (e.g., condensation reactions) .

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via statistical modeling to maximize efficiency .

- In-line analytics : Implement PAT (process analytical technology) tools like FTIR for real-time monitoring .

Advanced Question: How can researchers validate target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Measure protein melting point shifts to confirm compound-target binding in live cells .

- BRET/FRET biosensors : Use bioluminescence or fluorescence resonance energy transfer to monitor real-time target modulation .

- CRISPR knockouts : Compare activity in wild-type vs. target-deficient cell lines to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.